6-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile
Description
The compound 6-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile is a structurally complex molecule featuring three distinct heterocyclic systems:
A 1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine core, a fused bicyclic structure combining pyrazole and pyrimidine rings.
An octahydropyrrolo[2,3-c]pyrrole moiety, a saturated bicyclic amine that enhances conformational rigidity.
A pyridine-3-carbonitrile group, providing a planar aromatic system with a polar nitrile substituent.
The synthesis likely involves multi-step reactions, as inferred from analogous pyrazolopyrimidine syntheses using acetic anhydride and one-pot strategies .
Properties
IUPAC Name |
6-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8/c1-12-23-18-15(9-22-25(18)2)19(24-12)27-6-5-14-10-26(11-16(14)27)17-4-3-13(7-20)8-21-17/h3-4,8-9,14,16H,5-6,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWECFVIUZUGAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, preventing it from interacting with its normal substrates
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase. This results in the arrest of cell cycle progression, thereby inhibiting the proliferation of cancer cells. The downstream effects of this include the induction of apoptosis within the cancer cells.
Biological Activity
The compound 6-(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)pyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo-pyrimidine core linked to an octahydropyrrolo moiety and a pyridine ring with a cyano group. The structural complexity suggests potential interactions with various biological targets.
Anticancer Activity
Several studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, compounds synthesized from similar frameworks have been shown to inhibit the growth of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interference with key signaling pathways such as PI3K/Akt and MAPK .
Anti-inflammatory Effects
Research has demonstrated that pyrazolo derivatives possess anti-inflammatory properties. For example, compounds derived from 1H-pyrazole have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in the inflammatory response .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole derivatives. The synthesis can be optimized for yield and purity using environmentally friendly methodologies that minimize hazardous waste .
Case Studies
- Anticancer Screening : In a study involving a series of pyrazolo derivatives, one compound demonstrated an IC50 value of 0.5 µM against breast cancer cells, indicating potent anticancer activity. Molecular docking studies suggested effective binding to the ATP-binding site of kinases involved in cancer progression .
- Anti-inflammatory Evaluation : Another study evaluated the anti-inflammatory effects of synthesized pyrazolo compounds in a murine model of arthritis. Results showed significant reduction in paw swelling and inflammatory markers compared to controls, supporting their therapeutic potential .
Research Findings Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a promising candidate in drug discovery. Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant biological activities, including:
- Anticancer Activity : Compounds similar to this one have been investigated for their ability to inhibit cancer cell proliferation. Studies suggest that pyrazolo[3,4-d]pyrimidine derivatives can target specific kinases involved in cancer progression.
- Antiviral Properties : Pyrazolo compounds have shown efficacy against various viral infections by inhibiting viral replication mechanisms.
Neuropharmacology
The octahydropyrrolo structure may contribute to neuroactive properties. Research indicates that such compounds can modulate neurotransmitter systems, potentially leading to applications in treating neurological disorders such as:
- Anxiety and Depression : Compounds with similar scaffolds have been shown to exhibit anxiolytic and antidepressant effects in preclinical models.
- Neuroprotection : The ability to protect neuronal cells from damage could be explored for conditions like Alzheimer's disease.
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways. This could be particularly relevant for:
- Kinase Inhibition : Targeting specific kinases can lead to the development of novel therapeutics for diseases like cancer and diabetes.
- Phosphodiesterase Inhibition : Similar compounds have been studied for their role in modulating cyclic nucleotide levels, which are crucial in many signaling pathways.
Case Studies
Several studies have investigated the pharmacological potential of pyrazolo[3,4-d]pyrimidine derivatives:
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Anticancer Activity Study :
- A study published in Journal of Medicinal Chemistry evaluated a series of pyrazolo[3,4-d]pyrimidines and found that certain derivatives demonstrated potent activity against breast cancer cell lines by inducing apoptosis through the inhibition of specific signaling pathways.
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Neuropharmacological Assessment :
- Research conducted on octahydropyrrolo derivatives revealed significant anxiolytic effects in rodent models when administered at specific dosages, suggesting potential for clinical applications in anxiety disorders.
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Enzyme Inhibition Analysis :
- A recent investigation into the enzyme inhibition capabilities of related compounds indicated effective inhibition of several kinases involved in tumor growth, supporting further exploration into their therapeutic utility.
Chemical Reactions Analysis
Reactivity of the Pyrazolo[3,4-d]pyrimidine Moiety
The pyrazolo[3,4-d]pyrimidine system is electron-deficient due to its aromatic nitrogen-rich structure, enabling electrophilic and nucleophilic substitutions. Key reactions include:
Halogenation and Cross-Coupling
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Chlorination/Bromination : Electrophilic halogenation at the C3 or C5 positions using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) .
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Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids to introduce substituents (e.g., aryl groups) at halogenated positions .
Functionalization via Nucleophilic Substitution
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The N1-methyl group can undergo demethylation under acidic conditions (e.g., HBr/AcOH) to generate a reactive NH site for further alkylation or acylation .
Reactivity of the Octahydropyrrolo[2,3-c]pyrrole Bicyclic Amine
The bicyclic amine serves as a hydrogen-bond donor and participates in acid-base reactions:
Alkylation/Acylation
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Reaction with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., K₂CO₃) to form N-alkylated or N-acylated derivatives .
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Example:
Salt Formation
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Protonation with mineral acids (e.g., HCl) yields water-soluble ammonium salts, enhancing bioavailability .
Transformations at the Pyridine-3-Carbonitrile Group
The nitrile group undergoes hydrolysis, reduction, and cycloaddition:
Hydrolysis
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Acidic Conditions : Conversion to carboxylic acid using concentrated HCl/H₂SO₄ at elevated temperatures.
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Basic Conditions : Formation of amide intermediates with NaOH/H₂O₂, progressing to carboxylates .
Reduction
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LiAlH₄-mediated reduction to a primary amine:
Click Chemistry
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazoles, useful for bioconjugation .
Synthetic Pathways and Key Intermediates
The compound is synthesized through multi-step routes involving:
Biological Relevance and Functional Derivatives
While direct biological data for this compound is limited, structurally related pyrazolo[3,4-d]pyrimidines demonstrate kinase inhibitory activity (e.g., CDK2) . Derivatives synthesized via:
Comparison with Similar Compounds
Research Implications
The structural complexity of the target compound positions it as a candidate for probing advanced structure-activity relationships. Future studies should:
Compare its pharmacokinetic properties with pyrano-pyrazoles () and pyrrolo-pyrimidines ().
Explore synthetic optimizations using ionic liquids () or one-pot reactions ().
Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with Dicarbonyl Electrophiles
Building on methods for analogous pyrazolo[3,4-b]pyridines, 3-amino-1,6-dimethylpyrazole can react with 1,3-dicarbonyl compounds (e.g., acetylacetone) under acidic conditions. The reaction proceeds via dual nucleophilic attacks: the amino group initiates ring formation, followed by cyclization involving the pyrazole’s β-carbon. For example, treatment with malononitrile in dioxane under HCl gas yields the pyrazolo[3,4-d]pyrimidine core.
Key Reaction Parameters :
Functionalization of Preformed Pyrimidine Rings
An alternative route involves introducing the pyrazole ring onto a pyrimidine precursor. For instance, bromination of 4-chloropyrimidine followed by Suzuki coupling with (1H-pyrazol-3-yl)boronic acid (as in Source) can yield the bicyclic system. This method benefits from palladium catalysis (e.g., Pd(dppf)Cl₂) and mild conditions (95°C, 3 hours).
Octahydropyrrolo[2,3-c]pyrrole Synthesis
The octahydropyrrolo[2,3-c]pyrrole (bicyclic amine) is synthesized via intramolecular cyclization of linear diamines. Patent data suggests two approaches:
Double N-Alkylation Strategy
A linear diamine (e.g., 1,4-diaminobutane) undergoes sequential alkylation with dihalides (e.g., 1,3-dibromopropane) in the presence of a base (K₂CO₃). The reaction forms the bicyclic amine with moderate stereochemical control.
Optimization Insights :
Reductive Amination
Condensation of a diketone (e.g., 2,5-hexanedione) with a diamine (e.g., 1,2-ethylenediamine) followed by NaBH₄ reduction generates the bicyclic structure. This method offers better stereoselectivity but requires careful pH control.
Assembly of the Target Compound
Coupling the Pyrazolo[3,4-d]pyrimidine and Bicyclic Amine
The N-alkylation of the bicyclic amine with a halogenated pyrazolo[3,4-d]pyrimidine (e.g., 4-chloro-1,6-dimethylpyrazolo[3,4-d]pyrimidine) is achieved using:
Introduction of the Pyridine-3-carbonitrile Group
The final step employs a Suzuki-Miyaura coupling between the brominated intermediate (attached to the bicyclic amine) and pyridine-3-carbonitrile boronic ester. Source demonstrates this using Pd(dppf)Cl₂, dioxane/water (4:1), and 95°C for 3 hours, yielding 36% product after chromatography.
Critical Factors :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
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Stereochemical Control : The bicyclic amine’s stereochemistry impacts biological activity. Asymmetric catalysis (e.g., chiral auxiliaries) could enhance enantiomeric excess.
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C-H Activation : Direct functionalization of the pyrazolo-pyrimidine core via C-H arylation might bypass halogenation steps, improving atom economy.
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Flow Chemistry : Continuous-flow systems could mitigate exothermic risks during cyclocondensation .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step heterocyclic coupling reactions. A key strategy includes cyclization of pyrazolo-pyrimidine precursors with pyrrolidine intermediates under acidic or basic conditions. For example, highlights methods using formic acid or ammonia to cyclize precursors, with reflux times (6–8 hours) and solvent systems (DMF/ethanol) critical for yield optimization . Reaction parameters like temperature, solvent polarity, and catalyst loading can be systematically optimized using Design of Experiments (DOE) to reduce trial-and-error approaches, as noted in .
Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?
Structural validation relies on a combination of:
- IR spectroscopy : To confirm nitrile (C≡N, ~2200 cm⁻¹) and amine/pyrrole N-H stretches.
- NMR : ¹H/¹³C NMR for aromatic proton environments (e.g., pyridine/pyrimidine protons) and stereochemical analysis of the octahydropyrrolo-pyrrolidine core. and emphasize the use of DEPT and 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. What pharmacological activities are associated with pyrazolo-pyrimidine-pyrrolidine-carbonitrile derivatives?
Pyrazolo-pyrimidine scaffolds are known for kinase inhibition (e.g., JAK2, EGFR) and antitumor activity. and note derivatives with antidiabetic, antiviral, and antimicrobial properties, likely due to interactions with nucleotide-binding domains . The carbonitrile group may enhance metabolic stability and target binding affinity .
Advanced Research Questions
Q. How can computational reaction path search methods enhance the synthesis design of such complex heterocyclic compounds?
Quantum chemical calculations (e.g., DFT) and transition-state modeling can predict feasible reaction pathways and intermediates. describes ICReDD’s approach using reaction path searches to identify low-energy pathways, reducing experimental iterations. For instance, solvent effects and steric hindrance in the pyrrolidine coupling step can be simulated to prioritize reaction conditions .
Q. How should researchers address contradictions in spectroscopic data during structural validation?
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:
- Variable-temperature NMR : To detect tautomeric equilibria (e.g., pyrazole/pyrimidine proton shifts).
- X-ray crystallography : Absolute configuration determination, as shown in for a related pyrazolo-pyridine-carbonitrile .
- Parallel synthesis validation : Compare with analogs (e.g., ’s derivatives) to isolate spectral artifacts .
Q. What strategies are recommended for elucidating the reaction mechanisms of multi-step syntheses involving pyrrolopyrrole intermediates?
Mechanistic studies require:
Q. How can Design of Experiments (DOE) be applied to optimize yield and purity in the synthesis process?
DOE methods (e.g., factorial or response surface designs) systematically vary factors like temperature, stoichiometry, and catalyst concentration. emphasizes minimizing experiments while maximizing data robustness. For example, a Central Composite Design could optimize the pyrrolidine coupling step, with yield and impurity levels as responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
